molecular formula C20H15NO6 B107025 Thalicminine CAS No. 16408-77-8

Thalicminine

Cat. No.: B107025
CAS No.: 16408-77-8
M. Wt: 365.3 g/mol
InChI Key: GOQUMRHFJDDYAU-UHFFFAOYSA-N
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Description

(3-Amino-propyl)-hexyl-phosphinic acid is a chemical compound that belongs to the class of phosphinic acids It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a hexyl chain and a phosphinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-propyl)-hexyl-phosphinic acid can be achieved through a phospha-Mannich reaction. This involves the reaction of hypophosphorous acid (H₃PO₂) with secondary amines and formaldehyde in wet acetic acid (AcOH). The reaction typically yields aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products . The reaction outcome is influenced by the basicity of the amines used, with more basic amines (pKa > 7-8) giving the desired products .

Industrial Production Methods

Industrial production methods for (3-Amino-propyl)-hexyl-phosphinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-propyl)-hexyl-phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The phosphinic acid group can be oxidized to phosphonic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of (3-Amino-propyl)-hexyl-phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phosphinic acid group can mimic the transition state of certain enzymatic reactions, thereby acting as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-propyl)-hexyl-phosphinic acid is unique due to its specific combination of an amino group, a propyl chain, a hexyl chain, and a phosphinic acid group. This unique structure imparts distinct chemical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUMRHFJDDYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167704
Record name Thalicminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16408-77-8
Record name Thalicminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thalicminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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